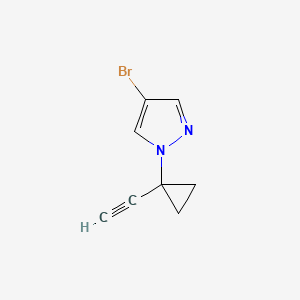

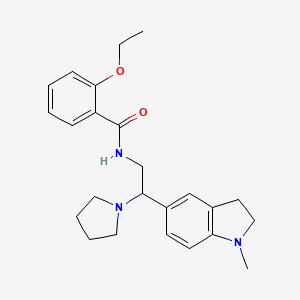

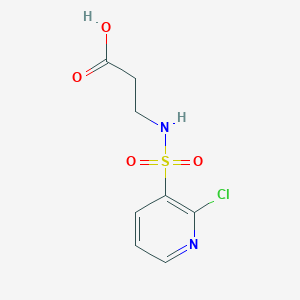

![molecular formula C12H12N4O2 B2713082 5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 338758-04-6](/img/structure/B2713082.png)

5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyridine derivatives can generally be synthesized from 4-pyrone and amines in protic solvents . A two-step continuous flow synthesis of 4-nitropyridine has been reported, involving nitration of pyridine N-oxide with HNO3 and H2SO4 to give 4-nitropyridine N-oxide, followed by reaction with PCl3 .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of the pyrazolo and pyridine rings. X-ray diffraction analysis could reveal important interactions within the molecule .Chemical Reactions Analysis

Pyridine and its derivatives are known to undergo a variety of chemical reactions. For instance, reaction of pyridine with N2O5 in an organic solvent gives the N-nitropyridinium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, pyridine is a colorless liquid with an unpleasant smell . It is miscible with water and most organic solvents .Scientific Research Applications

Synthesis and Characterization

- A study by Ghattas et al. (2003) discussed the synthesis of new pyrazolopyridines, among other compounds, showcasing the chemical versatility and potential for creating novel materials and drugs (Ghattas, Khodairy, Abdrahman, & Younes, 2003).

Corrosion Inhibition

- Research by Dohare et al. (2018) highlighted the ultrasound-induced green synthesis of pyrazolo-pyridine derivatives, demonstrating their effectiveness as corrosion inhibitors for mild steel in acidic media, which has significant industrial applications (Dohare, Quraishi, Verma, Lgaz, Salghi, & Ebenso, 2018).

Energetic Material Synthesis

- A fused, tricyclic pyridine-based energetic material was synthesized and characterized for its detonation properties by Ma et al. (2018), indicating the potential use in materials science and engineering applications (Ma, Pan, Jiang, Liu, & Yao, 2018).

Molecular Interactions

- The study by Deosarkar (2012) on the temperature dependence of density, viscosity, and ultrasonic velocity of substituted pyrazoles in acetone-water mixtures contributes to the understanding of molecular interactions, which can inform the design of pharmaceuticals and new materials (Deosarkar, 2012).

Pharmacological Applications

- Menegatti et al. (2006) designed and synthesized novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives with an in vivo hypnotic and analgesic profile, showcasing the potential for developing new therapeutic agents (Menegatti, Silva, Sudo, Raimundo, Sudo, Barreiro, & Fraga, 2006).

Antitubercular Agents

- Gevariya et al. (2001) explored the synthesis of unsymmetrical 1,4-dihydropyridine derivatives as potent antitubercular agents, highlighting the role of chemical synthesis in combating infectious diseases (Gevariya, Desai, Vora, & Shah, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

The development of new pyridine derivatives continues to be an active area of research, given their importance in pharmaceuticals and other industries . Future work could involve exploring new synthesis methods, studying the compound’s interactions with biological systems, and optimizing its properties for specific applications .

properties

IUPAC Name |

5-(4-nitrophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2/c17-16(18)11-3-1-10(2-4-11)15-6-5-12-9(8-15)7-13-14-12/h1-4,7H,5-6,8H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKUGXAOKZUBHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NN=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-nitrophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

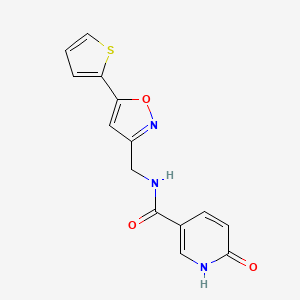

![5-methyl-2,4-dioxo-3-phenyl-N-(3-phenylpropyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2713000.png)

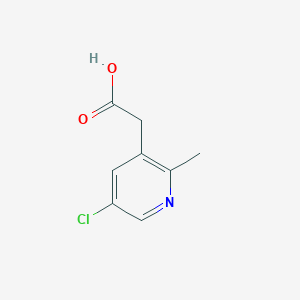

![1-[1-(furan-2-carbonyl)azetidin-3-yl]-4-phenyl-1H-1,2,3-triazole](/img/structure/B2713008.png)

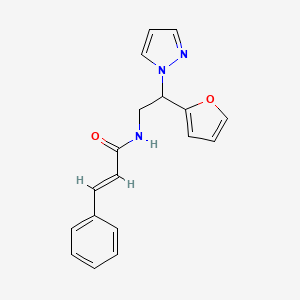

![Ethyl 3-methyl-4-oxo-4,10-dihydrothieno[3',2':5,6]pyrimido[2,1-a]isoindole-2-carboxylate](/img/structure/B2713012.png)

![N-(pyridin-3-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2713018.png)

![1-(5,7-Dimethyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2713022.png)